CamA-IN-1 (Cp39) vs. Closest Structural Analogs (Cp37–38, Cp40–42): Linker-Length and Carbamate-Driven Potency Optimization
In a head-to-head screen of six closely related adenosine analogs (compounds 37–42) at a fixed inhibitor concentration of 1 μM, CamA-IN-1 (compound 39) achieved the greatest percent inhibition of CamA enzymatic activity, markedly outperforming compounds with shorter (37, 38) or longer (40, 41) N6-alkyl linkers and the des-carbamate analog (42) . Compound 39 bears a 3-carbon N6-propyl linker terminating in an N-Boc-piperidine group, which positions the carbamate moiety for optimal hydrophobic contact with the CamA surface . Removal of the carbamate (compound 42) or alteration of linker length by a single carbon (compounds 37, 38) substantially diminishes inhibition .
| Evidence Dimension | CamA percent inhibition at single inhibitor concentration |
|---|---|
| Target Compound Data | Compound 39 (CamA-IN-1): highest % inhibition among Cp37–42 at [I] = 1 μM |
| Comparator Or Baseline | Compounds 37 (1-carbon linker), 38 (2-carbon linker), 40 (4-carbon linker), 41 (5-carbon linker), 42 (des-carbamate); all show reduced inhibition at 1 μM |
| Quantified Difference | Compound 39 provides maximal inhibition; compound 42 (des-carbamate) shows substantially reduced inhibition potency |
| Conditions | CamA enzymatic assay in the presence of 40 μM SAM co-substrate; [I] = 1 μM; Figure 6H |
Why This Matters
Procurement of CamA-IN-1 ensures acquisition of the empirically optimal compound from a 42-member adenosine analog library, validated by direct comparison with five closest structural neighbors.
- [1] Zhou J, Horton JR, Menna M, et al. J Med Chem. 2023;66(1):934-950. doi: 10.1021/acs.jmedchem.2c01789. (Figure 6) View Source
- [2] RCSB PDB. 8CY5: CamA Adenine Methyltransferase Complexed to Cognate Substrate DNA and Compound 39. Deposited 2022-05-22, Released 2023-01-11. View Source
